BenchChemオンラインストアへようこそ!

3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Lipophilicity Drug design ADME

3-Bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a fused bicyclic heterocycle integrating an imidazole and a partially saturated pyrrole ring, classified as a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative. Its molecular formula is C12H11BrN2 with a molecular weight of 263.13 g·mol⁻¹, and it features a bromine atom at the C3 position adjacent to a 2-phenyl substituent.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
CAS No. 107392-82-5
Cat. No. B3210647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
CAS107392-82-5
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC1CC2=NC(=C(N2C1)Br)C3=CC=CC=C3
InChIInChI=1S/C12H11BrN2/c13-12-11(9-5-2-1-3-6-9)14-10-7-4-8-15(10)12/h1-3,5-6H,4,7-8H2
InChIKeyIPLVIMVYNMPZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 107392-82-5) – Core Scaffold & Procurement-Relevant Identity


3-Bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a fused bicyclic heterocycle integrating an imidazole and a partially saturated pyrrole ring, classified as a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative [1]. Its molecular formula is C12H11BrN2 with a molecular weight of 263.13 g·mol⁻¹, and it features a bromine atom at the C3 position adjacent to a 2-phenyl substituent . The scaffold is recognized in medicinal chemistry for generating bioactive analogues targeting kinases, GPCRs, and epigenetic proteins [2].

Why the Unsubstituted Analogue Cannot Substitute 3-Bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole in Lead Optimisation


The presence of a bromine at C3 fundamentally alters the physicochemical and reactivity profile compared to the parent 2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Simple replacement with the non‑halogenated analogue disregards a computed XLogP3 increase of 1.1 log units (from 2.0 to 3.1) [1] and a molecular weight increase of 79 Da [2], both of which directly impact membrane permeability, solubility, and target‑binding kinetics. Moreover, the C–Br bond provides a synthetic diversification handle absent in the parent, enabling late‑stage functionalisation via cross‑coupling reactions that are not possible with the des‑bromo congener [3].

Quantitative Differentiation of 3-Bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Comparator‑Based Evidence


Lipophilicity Shift: XLogP3 Comparison Against the 2‑Phenyl Parent Scaffold

The 3‑bromo‑2‑phenyl derivative exhibits a computed XLogP3 of 3.1, compared with 2.0 for the unsubstituted 2‑phenyl‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole [1]. This +1.1 log unit increase is driven solely by the bromine substituent and places the compound within a lipophilicity range typically associated with improved passive membrane permeability but also with potential solubility penalties.

Lipophilicity Drug design ADME

Molecular Bulk Differentiation: Molecular Weight and Heavy Atom Count vs. 2‑Phenyl Analogue

The 3‑bromo‑2‑phenyl compound has a molecular weight of 263.13 g·mol⁻¹ and contains a heavy atom (Br) with a van der Waals radius of 1.85 Å, compared to 184.24 g·mol⁻¹ for the 2‑phenyl parent [1]. This 79 Da mass increase and the addition of a polarizable bromine atom alters ligand efficiency metrics and may influence binding kinetics at hydrophobic protein pockets.

Molecular weight Ligand efficiency Permeability

Synthetic Diversification Handle: C3–Br as a Cross‑Coupling Site vs. Non‑Halogenated Parent

The C3–Br bond in 3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole serves as a competent electrophilic partner for palladium‑catalysed Suzuki–Miyaura and Buchwald–Hartwig reactions, enabling rapid library expansion at this position [1]. In contrast, the C3–H bond in the parent 2‑phenyl analogue requires C–H activation conditions that often lack regioselectivity and have narrower substrate scope. While no direct quantitative yield comparison for this exact scaffold is available in the open literature, the general reactivity hierarchy (C–Br ≫ C–Cl > C–H) under standard cross‑coupling conditions is well established [2].

Cross-coupling Late-stage functionalisation Synthetic accessibility

Procurement‑Relevant Deployment of 3-Bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole


Kinase Inhibitor Lead Optimisation Requiring Enhanced Membrane Permeability

When an initial 2‑phenyl‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole hit shows target engagement but insufficient cellular activity, replacing it with the 3‑bromo analogue raises computed logP from 2.0 to 3.1 [1]. This shift can improve passive permeability across cell membranes, potentially translating into greater intracellular target occupancy without altering the core pharmacophore.

Fragment‑Based Drug Discovery Campaigns on the WDR5 WIN‑Site

The 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole class has been validated as a fragment hit for the WDR5 WIN‑site, with lead compounds achieving dissociation constants <10 nM [1]. The 3‑bromo derivative provides a distinct halogen‑bearing vector for structure‑guided growth, with its higher molecular weight and lipophilicity offering a differentiated starting point relative to the parent fragment (2‑phenyl analogue) for growing into adjacent hydrophobic sub‑pockets.

Parallel SAR Library Synthesis via Suzuki–Miyaura Diversification

Medicinal chemistry teams requiring a rapid, high‑yielding C3 diversification strategy should procure the 3‑bromo‑2‑phenyl derivative as the key intermediate. The aryl bromide moiety enables efficient parallel synthesis of C3‑aryl/heteroaryl analogues via Suzuki coupling, a transformation that is not possible with the des‑bromo parent, thus accelerating SAR exploration [1].

Late‑Stage Functionalisation for CNS‑Targeted Programmes

For CNS drug discovery, the computed TPSA of 17.8 Ų (identical to the parent) remains well below the threshold for brain penetration, while the increased XLogP3 of 3.1 falls within the optimal CNS MPO range for many transporter‑mediated and passive diffusion mechanisms [1]. This profile makes the 3‑bromo derivative a suitable scaffold for synthetic elaboration toward CNS‑penetrant candidates.

Quote Request

Request a Quote for 3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.